molecular formula C13H12N4O4S3 B5042388 N-[(4-sulfamoylphenyl)methyl]-2,1,3-benzothiadiazole-4-sulfonamide

N-[(4-sulfamoylphenyl)methyl]-2,1,3-benzothiadiazole-4-sulfonamide

Cat. No.: B5042388
M. Wt: 384.5 g/mol
InChI Key: DNHVAKIOEMRDIS-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-sulfamoylphenyl)methyl]-2,1,3-benzothiadiazole-4-sulfonamide typically involves the reaction of 4-sulfamoylbenzyl chloride with 2,1,3-benzothiadiazole-4-sulfonamide under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

This may include the use of continuous flow reactors and more efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[(4-sulfamoylphenyl)methyl]-2,1,3-benzothiadiazole-4-sulfonamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new sulfonamide derivatives .

Scientific Research Applications

N-[(4-sulfamoylphenyl)methyl]-2,1,3-benzothiadiazole-4-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(4-sulfamoylphenyl)methyl]-2,1,3-benzothiadiazole-4-sulfonamide involves its interaction with specific molecular targets. For instance, its inhibitory effect on carbonic anhydrase IX is due to its ability to bind to the active site of the enzyme, thereby preventing its normal function. This inhibition can lead to a decrease in tumor cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(4-sulfamoylphenyl)methyl]-2,1,3-benzothiadiazole-4-sulfonamide is unique due to its benzothiadiazole core, which imparts distinct electronic properties. This makes it particularly useful in applications requiring specific electronic or optical characteristics .

Properties

IUPAC Name

N-[(4-sulfamoylphenyl)methyl]-2,1,3-benzothiadiazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O4S3/c14-23(18,19)10-6-4-9(5-7-10)8-15-24(20,21)12-3-1-2-11-13(12)17-22-16-11/h1-7,15H,8H2,(H2,14,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNHVAKIOEMRDIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NSN=C2C(=C1)S(=O)(=O)NCC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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